

Structural Elucidation of 5-Methylundecanoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylundecanoyl-CoA

Cat. No.: B15546222

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **5-Methylundecanoyl-CoA**, a branched-chain acyl-coenzyme A derivative. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and related fields.

Introduction to 5-Methylundecanoyl-CoA

5-Methylundecanoyl-CoA is a C12 acyl-CoA molecule with a methyl branch at the C5 position. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β -oxidation, lipid biosynthesis, and cellular signaling.^{[1][2]} The structural characterization of novel or low-abundance acyl-CoAs like **5-Methylundecanoyl-CoA** is fundamental to understanding their biological roles and their implications in health and disease. Altered acyl-CoA metabolism has been linked to various metabolic disorders, making these molecules important targets for biomarker discovery and pharmacological studies.^{[1][2]}

Analytical Approaches for Structural Elucidation

The definitive structural elucidation of acyl-CoAs is primarily achieved through a combination of liquid chromatography and mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of acyl-CoA species due to its high sensitivity, specificity, and ability to separate complex mixtures.[\[3\]](#)[\[4\]](#)

Experimental Protocol: LC-MS/MS Analysis of **5-Methylundecanoyl-CoA**

- Sample Preparation:
 - Extraction of acyl-CoAs from biological matrices (cells, tissues) is performed using a solvent system, typically a mixture of isopropanol, acetonitrile, and an acidic buffer to ensure stability.
 - Solid-phase extraction (SPE) with a C18 sorbent can be employed for sample cleanup and enrichment of the acyl-CoA fraction.
 - To enhance stability, samples should be processed at low temperatures and additives can be used.[\[5\]](#) Using glass vials instead of plastic can also minimize signal loss.[\[5\]](#)
- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size) is typically used for the separation of acyl-CoAs.
 - Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute acyl-CoAs based on their hydrophobicity. For example, a gradient from 5% to 95% B over 20 minutes.
 - Flow Rate: A typical flow rate is 0.3 mL/min.
 - Column Temperature: Maintained at 40°C to ensure reproducible retention times.
- Mass Spectrometry Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive mode is used for the detection of acyl-CoAs.
- MS1 Scan: A full scan is performed to identify the precursor ion of **5-Methylundecanoyl-CoA**. The theoretical exact mass is calculated to set the expected m/z value.
- MS2 Fragmentation (Tandem MS): The precursor ion is selected and fragmented using collision-induced dissociation (CID). The resulting fragment ions are characteristic of the acyl-CoA structure.
- Data Acquisition: Data is acquired in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification, or in data-dependent acquisition (DDA) mode for untargeted analysis.

Data Presentation and Interpretation

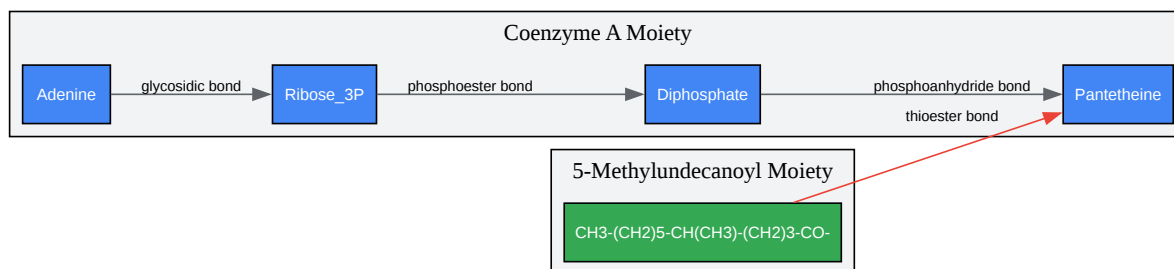
The structural confirmation of **5-Methylundecanoyl-CoA** relies on the accurate mass measurement of the precursor ion and the identification of its characteristic fragment ions.

Table 1: Predicted m/z Values for **5-Methylundecanoyl-CoA** and its Key Fragments

Analyte/Fragment	Chemical Formula	Theoretical m/z
Precursor Ion [M+H] ⁺	C ₃₃ H ₅₉ N ₇ O ₁₇ P ₃ S	950.2955
Fragment 1 (Adenosine Diphosphate)	C ₁₀ H ₁₄ N ₅ O ₁₀ P ₂	428.0369
Fragment 2 (Phosphoadenosine Diphosphate)	C ₁₀ H ₁₅ N ₅ O ₁₃ P ₃	507.9862
Fragment 3 (Acyl Group)	C ₁₂ H ₂₃ O	183.1749

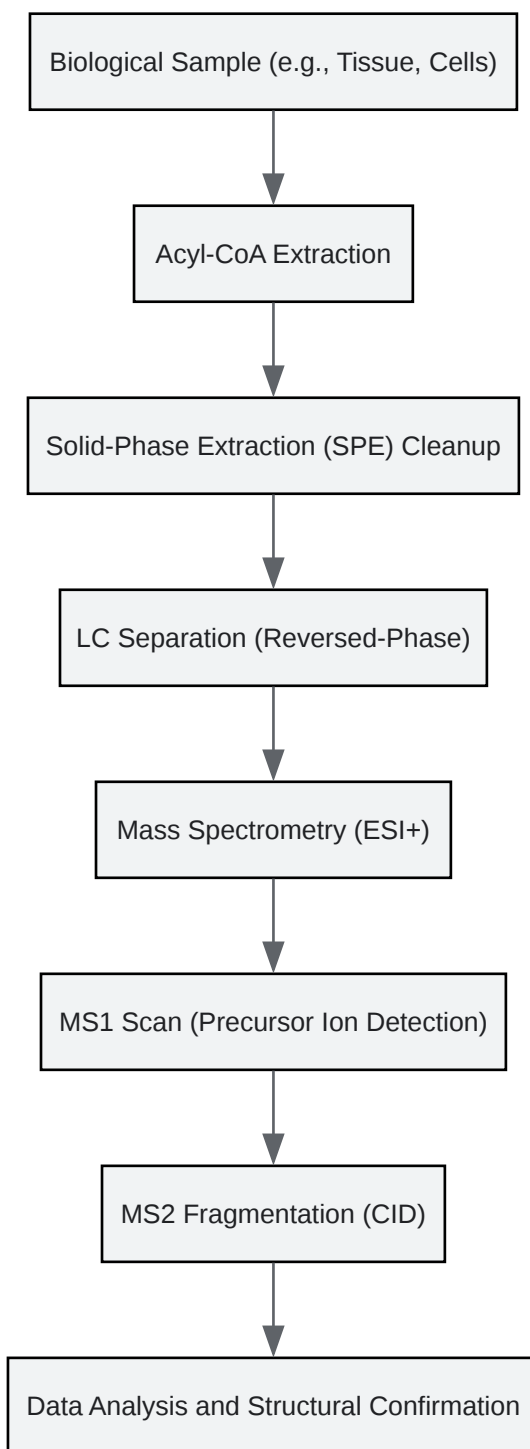
Visualization of Key Processes

Visual diagrams are essential for conceptualizing the experimental workflow and the molecular structure.



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Caption: Molecular structure of **5-Methylundecanoyl-CoA**.



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Caption: Experimental workflow for LC-MS/MS based elucidation.

Hypothetical Synthesis of 5-Methylundecanoyl-CoA

For the production of an analytical standard, a chemo-enzymatic synthesis approach can be employed.

Experimental Protocol: Chemo-enzymatic Synthesis

A plausible method for the synthesis of **5-Methylundecanoyl-CoA** involves a two-step process: the activation of 5-methylundecanoic acid followed by its enzymatic ligation to Coenzyme A.

- Activation of 5-Methylundecanoic Acid:
 - 5-Methylundecanoic acid is reacted with carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (THF) to form the highly reactive 5-methylundecanoyl-imidazole intermediate.^[6]
- Ligation to Coenzyme A:
 - The activated acyl group is then reacted with the free thiol group of Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate) to form the thioester bond, yielding **5-Methylundecanoyl-CoA**.^[6]
 - Alternatively, an acyl-CoA synthetase enzyme with broad substrate specificity could be used to directly ligate 5-methylundecanoic acid to Coenzyme A in the presence of ATP and Mg²⁺.

The synthesized product should be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by LC-MS/MS analysis as described above.

Conclusion

The structural elucidation of **5-Methylundecanoyl-CoA** is a critical step in understanding its metabolic significance. The combination of high-resolution LC-MS/MS for analysis and a robust chemo-enzymatic method for the synthesis of an analytical standard provides a powerful platform for the comprehensive characterization of this and other novel acyl-CoA molecules. This technical guide outlines the fundamental methodologies and data interpretation strategies to aid researchers in this endeavor.

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